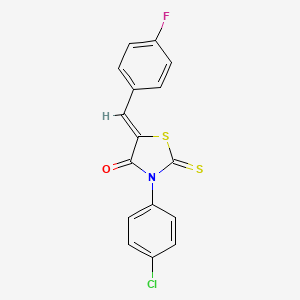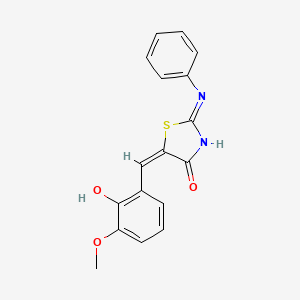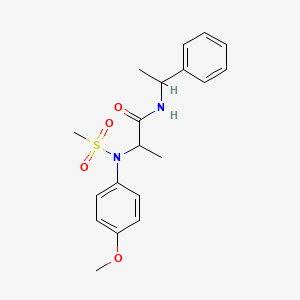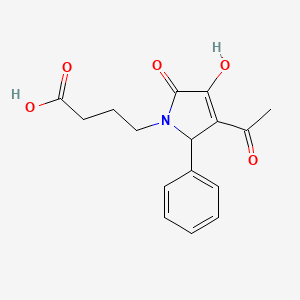
3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as CFT, is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
作用機序
The mechanism of action of CFT involves the modulation of various neurotransmitter systems in the brain. It has been found to enhance the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, which leads to the suppression of neuronal excitability. CFT also inhibits the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. This dual mechanism of action makes CFT a promising candidate for the treatment of epilepsy.
Biochemical and Physiological Effects:
CFT has been found to exert a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of several neurological disorders. CFT also enhances the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect against oxidative damage. In addition, CFT has been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
CFT has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. CFT is also stable under normal laboratory conditions and can be stored for extended periods. However, CFT has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of CFT is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on CFT. One area of interest is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the potential applications of CFT in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of CFT and to understand its interactions with other neurotransmitter systems in the brain.
Conclusion:
In conclusion, CFT is a thiazolidinone derivative that has shown significant potential for scientific research. Its unique properties make it a promising candidate for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. The synthesis of CFT is a straightforward process, and it has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and to develop novel analogs with improved pharmacological properties.
合成法
The synthesis of CFT involves the reaction between 4-chlorophenyl isothiocyanate and 4-fluorobenzaldehyde in the presence of a base. The resulting compound is then subjected to a cyclization reaction with thiosemicarbazide to form CFT. The synthesis of CFT is a straightforward process and can be carried out in a laboratory setting with ease.
科学的研究の応用
CFT has been widely used in scientific research due to its unique properties. It has been found to exhibit potent anticonvulsant and neuroprotective effects in animal models. CFT has also been shown to possess antitumor and anti-inflammatory activities. Its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease, have been extensively studied.
特性
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNOS2/c17-11-3-7-13(8-4-11)19-15(20)14(22-16(19)21)9-10-1-5-12(18)6-2-10/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGPCESTTPLPSK-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6019637.png)
![sodium [3-(2-acetylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B6019643.png)
![2-chloro-N-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B6019650.png)
![7-[(2-ethylpyrimidin-5-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019678.png)
![N-[2-(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6019680.png)

![4-(1-{[(2-hydroxy-3-phenoxypropyl)amino]methyl}cyclopentyl)-1,2-benzenediol hydrobromide](/img/structure/B6019692.png)
![3-chloro-N-[(2-methylquinolin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6019693.png)

![N-methyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6019714.png)

![3-{[3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoyl]amino}benzoic acid](/img/structure/B6019729.png)
![4-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6019734.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-isopropoxypropyl)acetamide](/img/structure/B6019735.png)